molecular formula C27H33NO6 B15339830 [(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate

[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B15339830
M. Wt: 467.6 g/mol
InChI Key: NEOVZHCREOELKA-UQTLHVISSA-N
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Description

This compound is a complex molecule featuring multiple ring structures and functional groups. Its intricate design can potentially endow it with unique chemical and biological properties, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step organic synthesis processes, often starting with commercially available starting materials. Common steps may include:

  • Formation of the Tetracyclic Core: Utilizing cyclization reactions to form the complex ring system.

  • Methoxylation and Methylation: Introducing methoxy and methyl groups under specific conditions using reagents like methanol and methyl iodide.

  • Formation of the Oxabicycloheptane: Achieved through reactions such as Diels-Alder, followed by functional group transformations.

Industrial Production Methods

For large-scale production, optimizing reaction conditions to improve yield and purity is critical. Techniques like flow chemistry, where reactions are conducted in continuous flow reactors, can enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, often leading to the formation of ketones or carboxylic acids.

  • Reduction: Reduction reactions can reduce double bonds or certain functional groups, using reagents like hydrogen gas with metal catalysts.

  • Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromic acid.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Catalysts: Palladium on carbon (Pd/C), platinum oxide.

Major Products

Products will vary based on the reaction type, ranging from simple ketones and alcohols to more complex rearranged structures.

Scientific Research Applications

Chemistry

In synthetic chemistry, the compound is utilized as an intermediate in the synthesis of more complex molecules, potentially serving as a building block for pharmaceuticals and agrochemicals.

Biology

The compound's structure may allow it to interact with biological macromolecules, such as proteins or DNA, suggesting potential use as a biochemical probe or drug candidate.

Medicine

In medicinal chemistry, the compound could be investigated for therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory effects.

Industry

Due to its stability and reactivity, it could be used in materials science, for creating novel polymers or as a catalyst in industrial processes.

Mechanism of Action

When compared with structurally related compounds, [(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate stands out due to its unique ring structures and functional groups.

Comparison with Similar Compounds

  • Compounds with similar tetracyclic cores.

  • Methoxylated bicyclo[2.2.1]heptane derivatives.

  • Methyl-substituted azatricycles.

Each of these structural analogs may exhibit varying reactivity and biological activity profiles, providing a rich area for comparative studies.

There you have it! The realm of complex organic compounds is as intricate as it is fascinating. What part of this interests you most?

Properties

Molecular Formula

C27H33NO6

Molecular Weight

467.6 g/mol

IUPAC Name

[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C27H33NO6/c1-24(2)25(3)10-11-27(24,34-22(25)29)23(30)32-17-8-9-26-12-13-28(4)15-16-6-7-18(31-5)21(20(16)26)33-19(26)14-17/h6-9,17,19H,10-15H2,1-5H3/t17-,19-,25?,26-,27?/m0/s1

InChI Key

NEOVZHCREOELKA-UQTLHVISSA-N

Isomeric SMILES

CC1(C2(CCC1(OC2=O)C(=O)O[C@@H]3C[C@H]4[C@@]5(CCN(CC6=C5C(=C(C=C6)OC)O4)C)C=C3)C)C

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)OC3CC4C5(CCN(CC6=C5C(=C(C=C6)OC)O4)C)C=C3)C)C

Origin of Product

United States

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